2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2-fluorophenyl)acetamide
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Overview
Description
The compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2-fluorophenyl)acetamide” is a complex organic molecule. It contains a triazolo[4,3-a]pyridine core, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions . For instance, the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 takes place under mild basic conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it can participate in I2-mediated oxidative C-N and N-S bond formations .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, they are often solid at room temperature . Their melting points, IR spectra, and NMR data can provide further insights into their properties .Scientific Research Applications
Anticancer Applications
Compounds structurally related to 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2-fluorophenyl)acetamide have been explored for their anticancer activities. Modification of the acetamide group with alkylurea in related compounds has shown to retain antiproliferative activity against human cancer cell lines, with significantly reduced acute oral toxicity. These findings suggest potential applications in developing anticancer agents with lower side effects (Xiao-meng Wang et al., 2015).
Insecticidal Activity
Research on derivatives of similar structures has been conducted to assess their insecticidal properties. For instance, innovative heterocycles incorporating a thiadiazole moiety synthesized from related precursors demonstrated significant insecticidal activity against the cotton leafworm, Spodoptera littoralis (A. Fadda et al., 2017).
Antimicrobial Applications
Synthesized derivatives containing the [1,2,4]triazolo[1,5-a]pyridine scaffold have been evaluated for their antimicrobial efficacy. A study focusing on N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives demonstrated promising in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting their potential as antimicrobial agents (B. MahyavanshiJyotindra et al., 2011).
Tyrosinase Inhibition for Melanogenesis Control
A series of novel 1,2,4-triazole-based compounds were synthesized and screened for their inhibitory activity against mushroom tyrosinase, a key enzyme in melanogenesis. Among these, specific derivatives exhibited potent inhibitory activity, suggesting their utility in designing new drugs to manage melanogenesis (Mubashir Hassan et al., 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c15-10-5-1-2-6-11(10)16-13(20)9-21-14-18-17-12-7-3-4-8-19(12)14/h1-8H,9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGBFADTWZZBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C3N2C=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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